molecular formula C8H5BrCl2O2 B1380070 Methyl 5-bromo-2,4-dichlorobenzoate CAS No. 1305712-91-7

Methyl 5-bromo-2,4-dichlorobenzoate

Cat. No. B1380070
CAS RN: 1305712-91-7
M. Wt: 283.93 g/mol
InChI Key: ZXIAQYXTJFKZFD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dichlorobenzoate is a chemical compound that belongs to the benzoate family. It has a molecular weight of 283.94 . This compound is commonly used in scientific research due to its unique chemical properties.


Molecular Structure Analysis

The IUPAC name for Methyl 5-bromo-2,4-dichlorobenzoate is methyl 5-bromo-2,4-dichlorobenzoate . The InChI code for this compound is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-bromo-2,4-dichlorobenzoate is a solid .

Scientific Research Applications

Reductive Dechlorination and Hydrolytic Dehalogenation Alcaligenes denitrificans NTB-1 demonstrates the ability to utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as sole carbon and energy sources, implicating these compounds in potential bioremediation applications. The initial step in the metabolism of 2,4-dichlorobenzoate involves reductive dechlorination to 4-chlorobenzoate, followed by hydrolytic dehalogenation to produce 4-hydroxybenzoate, showcasing an innovative pathway for aerobic organisms (van den Tweel, Kok, & de Bont, 1987).

Halomethylation in Organic Chemistry The one-pot halomethylation of various 5-substituted salicylaldehydes, including those related to methyl 5-bromo-2,4-dichlorobenzoate, serves as a convenient method for creating heteroditopic ligands aimed at metal salt binding. This process highlights the compound's utility in synthesizing complex organic molecules and coordination chemistry applications (Wang et al., 2006).

Antiviral Research Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at position 5 explores the synthesis of analogues, including those with bromo and chloro substituents, for antiviral applications. Notably, certain derivatives exhibit significant inhibitory activity against retroviruses, demonstrating potential therapeutic applications in treating viral infections (Hocková et al., 2003).

Synthesis and Chemical Reactivity Studies Studies focused on the synthesis and reactivity of chloro- and bromo-substituted compounds, including methyl 5-bromo-2,4-dichlorobenzoate analogues, offer insights into their potential in creating novel materials and chemical intermediates. These studies are crucial for the development of new synthetic methods and materials (Montañez, Uranga, & Santiago, 2010).

Environmental Impact of Volatilization Research on the volatilization of methyl bromide, a compound structurally related to methyl 5-bromo-2,4-dichlorobenzoate, from agricultural fields underlines the environmental implications of such compounds. Understanding their behavior in the environment is critical for assessing their impact on atmospheric chemistry and potential ozone depletion (Majewski et al., 1995).

Safety And Hazards

The safety information for Methyl 5-bromo-2,4-dichlorobenzoate is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl 5-bromo-2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIAQYXTJFKZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2,4-dichlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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